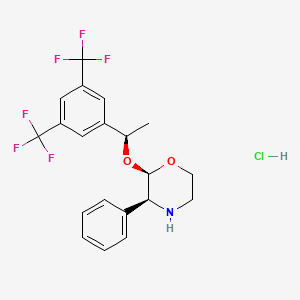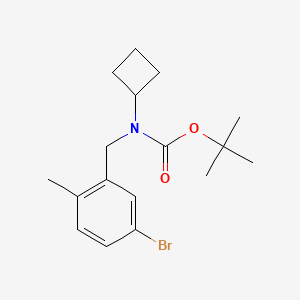
1-Azido-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(propane-1-sulfonyl)benzene is an organic compound characterized by the presence of an azido group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(propane-1-sulfonyl)benzene typically involves the following steps:
Nitration of Benzene: Benzene is first nitrated to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aniline.
Sulfonylation: Aniline undergoes sulfonylation with propane-1-sulfonyl chloride to form 2-(propane-1-sulfonyl)aniline.
Azidation: Finally, the amino group is converted to an azido group using sodium azide under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like DMF or DMSO, and moderate temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, and mild heating.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Scientific Research Applications
1-Azido-2-(propane-1-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to form strong covalent bonds.
Mechanism of Action
The azido group in 1-Azido-2-(propane-1-sulfonyl)benzene is highly reactive and can undergo various transformations. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The sulfonyl group can also participate in electrophilic aromatic substitution reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
- 1-Azido-2-(methylsulfonyl)benzene
- 1-Azido-2-(ethylsulfonyl)benzene
- 1-Azido-2-(butane-1-sulfonyl)benzene
Comparison: 1-Azido-2-(propane-1-sulfonyl)benzene is unique due to the specific length and structure of its sulfonyl chain, which can influence its reactivity and solubility. Compared to its analogs with shorter or longer sulfonyl chains, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-azido-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H11N3O2S/c1-2-7-15(13,14)9-6-4-3-5-8(9)11-12-10/h3-6H,2,7H2,1H3 |
InChI Key |
SQOSHIABWOLYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)



